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Compound of Interest

Compound Name: (2)-SU14813

Cat. No.: B10752407

An In-depth Analysis of the Structure, Chemical
Properties, and Biological Activity of a Potent Multi-
Targeted Receptor Tyrosine Kinase Inhibitor

For research use only. Not for use in humans.

Introduction

(Z)-SU14813 is a potent, orally active, multi-targeted receptor tyrosine kinase (RTK) inhibitor.[1]
It has demonstrated significant anti-angiogenic and antitumor activity by targeting key signaling
pathways involved in tumor growth, proliferation, and metastasis. This technical guide provides
a comprehensive overview of the chemical structure, physicochemical properties, mechanism
of action, and key experimental protocols related to (Z)-SU14813, intended for researchers,
scientists, and professionals in the field of drug development.

Chemical Structure and Properties

(Z)-SU14813 is a synthetic organic small molecule. Its chemical structure is characterized by a
substituted 1H-pyrrole-3-carboxamide core linked to a fluoro-indolin-2-one moiety.

Chemical Structure:
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Table 1: Chemical Identifiers and Properties of (Z)-SU14813
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Property Value Source

5-[(2)-(5-fluoro-2-o0x0-1H-indol-
3-ylidene)methyl]-N-[(2S)-2-

IUPAC Name hydroxy-3-morpholin-4- [2]
ylpropyl]-2,4-dimethyl-1H-

pyrrole-3-carboxamide

Chemical Formula C23H27FN40Oa4 [2]
Molecular Weight 442.48 g/mol [31[4]
CAS Number 627908-92-3 [3][5]

CC1=C(NC(=C1C(=O)NC--

INVALID-LINK--

SMILES [2]
0)C)/C=C\3/C4=C(C=CC(=C4)
F)NC3=0

Boiling Point 685.6 £ 55.0 °C at 760 mmHg [4]

Melting Point Not available

pKa Not available

Table 2: Solubility Profile of (Z)-SU14813
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Solvent Solubility Notes Source

Can be up to 88
mg/mL in fresh, non-

DMSO =>15.26 mg/mL hygroscopic DMSO. [31[5]
Ultrasonic treatment

may be needed.

Ethanol Insoluble [5]

Water Insoluble [5]

10% DMSO, 40%
In Vivo Formulation 1 > 2.5 mg/mL PEG300, 5% Tween- [6]
80, 45% Saline

) ] 10% DMSO, 90%
In Vivo Formulation 2 = 2.5 mg/mL ) [6]
Corn Oil

Storage and Stability:

(Z)-SU14813 powder should be stored at -20°C for up to 3 years. Stock solutions in DMSO can
be stored at -80°C for up to 1 year. To avoid repeated freeze-thaw cycles, it is recommended to
aliquot stock solutions.[3]

Mechanism of Action and Signaling Pathways

(Z)-SU14813 exerts its biological effects by inhibiting multiple receptor tyrosine kinases,
thereby blocking downstream signaling cascades crucial for cell proliferation and angiogenesis.

Target Kinases:

(Z)-SU14813 is a potent inhibitor of the following receptor tyrosine kinases, with 1Cso values
indicating high affinity:

Table 3: Inhibitory Activity of (Z)-SU14813 against Target Kinases
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Target Kinase ICs0 (NM) Source
VEGFR1 2 [317]
PDGFRB 4 [3](7]
c-Kit 15 [317]
VEGFR2 50 [317]

By inhibiting these kinases, (Z)-SU14813 disrupts critical signaling pathways, including the
VEGFR, PDGFR, and c-Kit pathways.

VEGFR Signaling Pathway Inhibition

The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a primary driver of
angiogenesis. (Z)-SU14813's inhibition of VEGFR1 and VEGFR2 blocks the downstream
effects of VEGF, leading to a reduction in endothelial cell proliferation, migration, and new

blood vessel formation in tumors.
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VEGFR Signaling Pathway Inhibition by (Z)-SU14813
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Caption: Inhibition of VEGFR signaling by (Z)-SU14813.
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PDGFR Signaling Pathway Inhibition

The Platelet-Derived Growth Factor (PDGF) signaling pathway is involved in cell growth,
proliferation, and differentiation. By inhibiting PDGFR[3, (Z)-SU14813 can impede the growth of

tumor cells that overexpress this receptor.

PDGFR Signaling Pathway Inhibition by (Z2)-SU14813
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Caption: Inhibition of PDGFR signaling by (Z)-SU14813.

c-Kit Signaling Pathway Inhibition

The c-Kit receptor tyrosine kinase is crucial for the development and proliferation of certain cell
types, including hematopoietic stem cells and mast cells. Aberrant c-Kit signaling is implicated
in various cancers. (Z)-SU14813's inhibition of c-Kit can lead to apoptosis in cancer cells

dependent on this pathway.
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c-Kit Signaling Pathway Inhibition by (Z)-SU14813
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Caption: Inhibition of c-Kit signaling by (Z)-SU14813.

Experimental Protocols
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Detailed methodologies for key experiments involving (Z)-SU14813 are provided below. These
protocols are based on previously published research and serve as a guide for in vitro and in

vivo studies.

Biochemical Kinase Assay

This assay determines the in vitro inhibitory activity of (Z)-SU14813 against purified kinase

domains.
Biochemical Kinase Assay Workflow
Prepare purified recombinant kinase Prepare kinase-specific substrate T ) .
(e.g., VEGFR, PDGFR, c-Kit) (.9., poly(Glu, Tyr) 4:1) Prepare serial dilutions of (Z2)-SU14813 in DMSO

T~

Incubate kinase, substrate, ATP, and SU14813
in reaction buffer

;

Stop the reaction
(e.g., by adding EDTA)

:

Detect substrate phosphorylation
(e.g., ELISA, radioactivity)

l

Calculate IC50 value from
dose-response curve
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Click to download full resolution via product page

Caption: Workflow for a typical biochemical kinase assay.

Detailed Protocol:

o Preparation of Reagents:

[e]

Prepare a stock solution of (Z)-SU14813 in 100% DMSO.

o

Perform serial dilutions of the stock solution to obtain a range of concentrations.

[¢]

Prepare a reaction buffer containing ATP and the specific kinase substrate.

o

Dilute the purified kinase to the desired concentration in kinase buffer.

e Assay Procedure:

o

Add the diluted (Z)-SU14813 or DMSO (vehicle control) to the wells of a microtiter plate.

Add the kinase and substrate to the wells.

[¢]

o

Initiate the reaction by adding ATP.

[e]

Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration.

¢ Detection and Analysis:

[¢]

Stop the reaction.

[¢]

Measure the level of substrate phosphorylation using a suitable detection method.

[e]

Plot the percentage of inhibition against the logarithm of the (Z)-SU14813 concentration.

o

Determine the ICso value using non-linear regression analysis.

Cellular Receptor Phosphorylation Assay
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This assay measures the ability of (Z)-SU14813 to inhibit the phosphorylation of its target
receptors within a cellular context.

Detailed Protocol:
e Cell Culture and Treatment:

o Culture cells expressing the target receptor (e.g., HUVECs for VEGFR, engineered NIH-
3T3 cells for PDGFR) to sub-confluency.

o Starve the cells in a low-serum medium for several hours to reduce basal receptor
phosphorylation.

o Treat the cells with various concentrations of (Z)-SU14813 for a specified pre-incubation
period.

e Ligand Stimulation:

o Stimulate the cells with the appropriate ligand (e.g., VEGF for VEGFR, PDGF for PDGFR)
for a short period to induce receptor phosphorylation.

o Cell Lysis and Protein Analysis:

o Wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease
and phosphatase inhibitors.

o Determine the protein concentration of the lysates.
o Separate the proteins by SDS-PAGE and transfer them to a membrane (Western blotting).

o Probe the membrane with primary antibodies specific for the phosphorylated form of the
target receptor and the total form of the receptor.

o Use a secondary antibody conjugated to a detectable enzyme (e.g., HRP) and visualize
the bands using a chemiluminescent substrate.

o Data Analysis:
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o Quantify the band intensities and normalize the phosphorylated receptor levels to the total
receptor levels.

o Calculate the percentage of inhibition of phosphorylation at each concentration of (Z)-
SU14813 and determine the ICso value.

Cell Proliferation Assay

This assay evaluates the effect of (Z)-SU14813 on the proliferation of cancer cell lines or
endothelial cells.

Detailed Protocol:

Cell Seeding:

o Seed the cells in a 96-well plate at a predetermined density and allow them to adhere
overnight.

Compound Treatment:

o Treat the cells with a range of concentrations of (Z)-SU14813. Include a vehicle control
(DMSO).

Incubation:

o Incubate the cells for a period that allows for several cell divisions (e.g., 48-72 hours).

Measurement of Cell Proliferation:

o Use a suitable method to quantify cell viability or proliferation, such as:
» MTT Assay: Measures the metabolic activity of viable cells.
» BrdU Incorporation Assay: Measures DNA synthesis in proliferating cells.

» Cell Counting: Direct counting of cells using a hemocytometer or an automated cell
counter.

o Data Analysis:
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o Calculate the percentage of inhibition of cell proliferation for each concentration of (Z)-
SuU14813.

o Determine the Glso (concentration for 50% of maximal inhibition of cell proliferation) by
plotting the percentage of inhibition against the log of the compound concentration.

Conclusion

(Z)-SU14813 is a valuable research tool for investigating the roles of VEGFR, PDGFR, and c-
Kit signaling in cancer and other diseases. Its potent and multi-targeted inhibitory profile
provides a strong rationale for its use in preclinical studies aimed at developing novel anti-
angiogenic and anti-cancer therapies. This guide provides essential technical information to
support the design and execution of such research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt
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and industry. Email: info@benchchem.com
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